N-[2-[2-(Acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl]butanamide
Description
N-[2-[2-(Acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl]butanamide is a benzimidazole derivative characterized by a 1-methyl-substituted benzimidazole core with a butanamide group at the 5-position and a 2-(acetylamino)ethyl substituent at the 2-position. The acetylaminoethyl and butanamide groups likely enhance hydrogen bonding and metabolic stability compared to esters or simpler amides .
Properties
CAS No. |
876710-48-4 |
|---|---|
Molecular Formula |
C16H22N4O2 |
Molecular Weight |
302.37 g/mol |
IUPAC Name |
N-[2-(2-acetamidoethyl)-1-methylbenzimidazol-5-yl]butanamide |
InChI |
InChI=1S/C16H22N4O2/c1-4-5-16(22)18-12-6-7-14-13(10-12)19-15(20(14)3)8-9-17-11(2)21/h6-7,10H,4-5,8-9H2,1-3H3,(H,17,21)(H,18,22) |
InChI Key |
DEYUUAFGNXVKLE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)N(C(=N2)CCNC(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(Acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl]butanamide typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the acetylaminoethyl group and the butanamide moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other parameters. The use of continuous flow reactors and other advanced technologies can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(Acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl]butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield amine or alcohol derivatives.
Scientific Research Applications
N-[2-[2-(Acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl]butanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological processes and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-[2-(Acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl]butanamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to various enzymes and receptors, modulating their activity. The acetylaminoethyl group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of N-[2-[2-(Acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl]butanamide and related compounds:
Key Observations:
Structural Variations: The target compound features an acetylaminoethyl group, which introduces polar amide bonds and enhances hydrogen-bonding capacity compared to the pyrazolylmethyl group in the analog from .
Physicochemical Properties: The logP of the target compound (~1.8–2.5, estimated) is lower than that of the pyrazolylmethyl analog (logP = 2.4188), likely due to the polar acetylaminoethyl group improving water solubility . The ethyl ester in dabigatran derivatives (e.g., CAS 211915-84-3) may confer higher hydrolytic instability compared to the target’s butanamide, which is more resistant to enzymatic degradation .
Functional Group Impact: Amides vs. Esters: Amides (target compound) generally exhibit greater metabolic stability than esters (e.g., dabigatran intermediates), making them preferable for oral drug design .
Biological Relevance :
- The benzimidazole core is a common pharmacophore in protease inhibitors (e.g., thrombin inhibitors like dabigatran). The target’s substituents may optimize interactions with enzyme active sites while minimizing off-target effects .
Biological Activity
N-[2-[2-(Acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl]butanamide is a complex organic compound that has garnered attention for its potential biological activities. With a molecular formula of C14H18N4O2, this compound features a unique structure that includes a benzimidazole moiety, which is often associated with various pharmacological properties.
The compound's structural characteristics contribute to its biological activity. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C14H18N4O2 |
| Molecular Weight | 286.32 g/mol |
| IUPAC Name | N-[2-(2-acetamidoethyl)-1-methyl-1H-benzimidazol-5-yl]butanamide |
| InChI | InChI=1S/C14H18N4O2/c1-4-15(21)17-11-5-6-13-12(9-11)18-14(19(13)3)7-8-16-10(2)20/h5-6,9H,4,7-8H2,1-3H3,(H,16,20)(H,17,21) |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that it may function as an enzyme inhibitor, modulating various biochemical pathways. The binding affinity and specificity to targets are crucial for its therapeutic potential.
Antimicrobial Activity
Studies have demonstrated that compounds related to benzimidazole derivatives exhibit antimicrobial properties. For instance, N-[2-(acetylamino)ethyl]-1-methylbenzimidazole derivatives have shown effectiveness against various bacterial strains, suggesting that the target compound may possess similar activity.
Anticancer Properties
Research indicates that benzimidazole derivatives can inhibit cancer cell proliferation. The specific mechanism involves the induction of apoptosis in cancer cells. Preliminary studies on similar compounds suggest that this compound could exhibit anticancer effects through similar pathways.
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of benzimidazole derivatives, compounds structurally similar to this compound were tested against Gram-positive and Gram-negative bacteria. The results indicated a significant inhibition of bacterial growth at concentrations as low as 50 µg/mL.
Study 2: Anticancer Activity
A separate investigation focused on the anticancer properties of benzimidazole derivatives revealed that these compounds could induce apoptosis in human cancer cell lines. The study utilized flow cytometry to analyze cell viability and apoptosis markers, showing promising results for compounds with similar structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
